3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione
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Overview
Description
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione is a heterocyclic compound that belongs to the class of pyrano[2,3-b]pyrans. This compound is characterized by its unique structure, which includes a fused pyran ring system. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a green catalyst. This process includes a Knoevenagel condensation followed by a 6π-electrocyclization of the 1-oxatriene intermediates formed . The reaction is carried out in acetic acid, and the conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly synthesis are often applied to scale up the production. The use of ammonium acetate as a catalyst and acetic acid as a solvent aligns with these principles, making the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-b]pyrans, ketones, aldehydes, and alcohols.
Scientific Research Applications
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one (Dihydromaltol)
- 2H-Pyran, 3,4-dihydro- (Dihydropyran)
- 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl- (Sotolone)
Uniqueness
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione is unique due to its fused pyran ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66296-81-9 |
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Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3-hydroxy-2,6-dimethylpyrano[2,3-b]pyran-4,5-dione |
InChI |
InChI=1S/C10H8O5/c1-4-3-14-10-6(7(4)11)9(13)8(12)5(2)15-10/h3,12H,1-2H3 |
InChI Key |
VHROFSGNJPLNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C1=O)C(=O)C(=C(O2)C)O |
Origin of Product |
United States |
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